
N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide typically involves the reaction of 4-chlorophenylamine with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-Chlorophenyl)-thiophene-2-carboxamide.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
N-[4-(4′chlorophenyl) thiazol-2-yl] thiosemicarbazide: Similar in structure, this compound has demonstrated antimicrobial activity.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound is used in drug development and has a different mechanism of action.
Uniqueness
N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
68166-12-1 |
|---|---|
Formule moléculaire |
C11H8ClNO2S |
Poids moléculaire |
253.71 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-hydroxythiophene-2-carboxamide |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-5-9(6-4-8)13(15)11(14)10-2-1-7-16-10/h1-7,15H |
Clé InChI |
BMRIQMBUDKHGCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



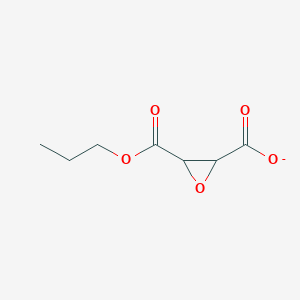
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

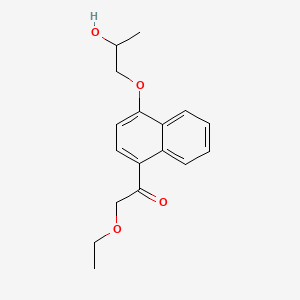
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
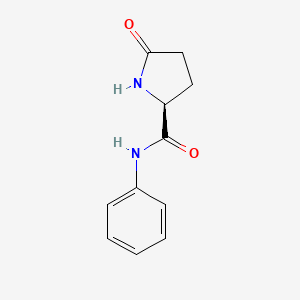
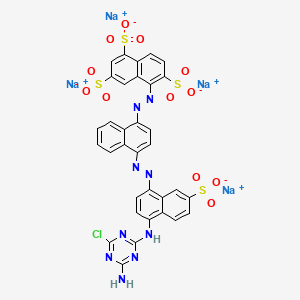
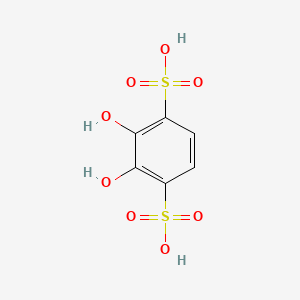

![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
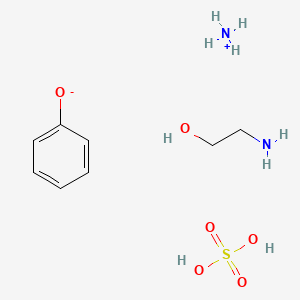
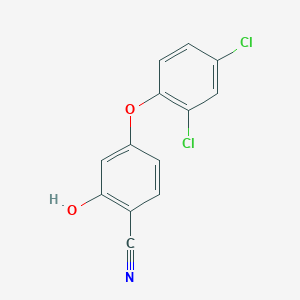
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
